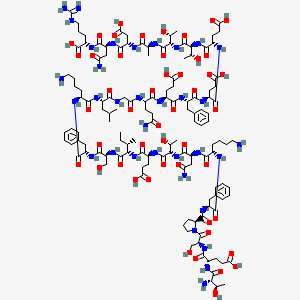
Peripheral Myelin Protein P2 (53-78), bovine
説明
Peripheral Myelin Protein P2 (53-78), bovine, is a peptide derived from the bovine peripheral myelin P2 protein, specifically from amino acid residues 53-78. This peptide is known for its role as a T cell epitope, which can induce experimental autoimmune neuritis in Lewis rats . It is widely used in scientific research, particularly in studies related to autoimmune diseases and neuroinflammation.
特性
分子式 |
C131H200N34O48 |
|---|---|
分子量 |
3019.2 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C131H200N34O48/c1-10-63(4)102(161-114(196)79(41-47-99(184)185)150-127(209)104(67(8)170)163-121(203)86(57-93(136)174)156-109(191)73(33-21-23-49-133)145-118(200)84(55-71-30-18-13-19-31-71)158-123(205)90-35-25-51-165(90)129(211)89(61-167)160-113(195)77(39-45-97(180)181)149-124(206)101(137)65(6)168)125(207)159-88(60-166)122(204)155-83(54-70-28-16-12-17-29-70)116(198)144-72(32-20-22-48-132)108(190)153-81(52-62(2)3)107(189)141-59-94(175)143-74(36-42-91(134)172)110(192)146-76(38-44-96(178)179)112(194)154-82(53-69-26-14-11-15-27-69)117(199)148-75(37-43-95(176)177)111(193)147-78(40-46-98(182)183)115(197)162-105(68(9)171)128(210)164-103(66(7)169)126(208)142-64(5)106(188)152-87(58-100(186)187)120(202)157-85(56-92(135)173)119(201)151-80(130(212)213)34-24-50-140-131(138)139/h11-19,26-31,62-68,72-90,101-105,166-171H,10,20-25,32-61,132-133,137H2,1-9H3,(H2,134,172)(H2,135,173)(H2,136,174)(H,141,189)(H,142,208)(H,143,175)(H,144,198)(H,145,200)(H,146,192)(H,147,193)(H,148,199)(H,149,206)(H,150,209)(H,151,201)(H,152,188)(H,153,190)(H,154,194)(H,155,204)(H,156,191)(H,157,202)(H,158,205)(H,159,207)(H,160,195)(H,161,196)(H,162,197)(H,163,203)(H,164,210)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,212,213)(H4,138,139,140)/t63-,64-,65+,66+,67+,68+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,101-,102-,103-,104-,105-/m0/s1 |
InChIキー |
IFKYGMHPIHSEIJ-BXNASAFSSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
Peripheral Myelin Protein P2 (53-78), bovine, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Purification: of the peptide using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While the industrial production of this compound, is not extensively documented, it is likely that large-scale synthesis follows similar principles as SPPS, with optimizations for scale, efficiency, and cost-effectiveness. This may include the use of automated peptide synthesizers and advanced purification techniques.
化学反応の分析
Types of Reactions
Peripheral Myelin Protein P2 (53-78), bovine, primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution during peptide synthesis.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.
Deprotection Reagents: Piperidine for Fmoc group removal.
Cleavage Reagents: Trifluoroacetic acid (TFA) for peptide-resin cleavage.
Major Products Formed
The primary product formed is the this compound peptide. Side products may include truncated peptides, deletion sequences, and peptides with modified amino acids.
科学的研究の応用
Peripheral Myelin Protein P2 (53-78), bovine, has several scientific research applications:
Autoimmune Disease Research: Used to induce experimental autoimmune neuritis in animal models, aiding in the study of autoimmune diseases like multiple sclerosis
Neuroinflammation Studies: Helps in understanding the mechanisms of neuroinflammation and the role of T cells in nervous system disorders.
Immunology: Serves as a model antigen for studying T cell responses and antigen presentation.
Drug Development: Used in the development and testing of potential therapeutic agents targeting autoimmune and neuroinflammatory conditions.
作用機序
Peripheral Myelin Protein P2 (53-78), bovine, acts as a T cell epitope. When introduced into an organism, it is processed and presented by antigen-presenting cells (APCs) to T cells. This interaction activates T cells, leading to an immune response. In the context of experimental autoimmune neuritis, this immune response targets the myelin sheath, causing inflammation and demyelination .
類似化合物との比較
Similar Compounds
Peripheral Myelin Protein P0 (180-199), mouse: Another peptide derived from myelin proteins, used in similar research applications.
Myelin Basic Protein (MBP) peptides: Commonly used in studies of multiple sclerosis and other demyelinating diseases.
Uniqueness
Peripheral Myelin Protein P2 (53-78), bovine, is unique due to its specific sequence and its ability to induce experimental autoimmune neuritis in Lewis rats. This makes it a valuable tool for studying the mechanisms of autoimmune neuritis and testing potential therapeutic interventions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


